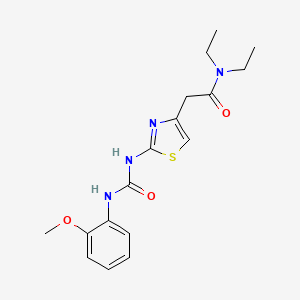

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-4-21(5-2)15(22)10-12-11-25-17(18-12)20-16(23)19-13-8-6-7-9-14(13)24-3/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWMZMYQJWKMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-methoxyaniline with thiourea to form the thiazole ring, followed by acylation with diethylamine and subsequent coupling with an appropriate acyl chloride to introduce the urea and amide functionalities .

Industrial Production Methods

Industrial production of N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring and thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and urea group can interact with enzymes and receptors, modulating their activities. For example, the compound may inhibit certain enzymes by binding to their active sites or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural motifs with other thiazole-acetamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

- Diphenyl Acetamide (Ev10) : Exhibits R₂²(8) hydrogen-bonded dimers and C—H···π interactions, stabilizing its crystal lattice .

Biological Activity

N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, with the CAS number 921469-86-5, is a compound that has garnered attention for its potential biological activities. The compound's structure includes a thiazole moiety, which is often associated with various pharmacological effects, including antimicrobial and antidiabetic properties. This article aims to compile and analyze the available research regarding its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The chemical formula of this compound is C17H22N4O3S, with a molecular weight of 362.4 g/mol. The compound's structural characteristics suggest potential interactions with biological targets that could lead to significant pharmacological effects.

Research indicates that compounds containing thiazole and acetamide functionalities can exhibit multiple mechanisms of action:

- β3-Adrenergic Receptor Agonism : Similar compounds have been shown to selectively activate β3-adrenergic receptors, which play a critical role in metabolic processes and energy expenditure. This agonistic activity suggests potential applications in treating obesity and type 2 diabetes .

- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Studies have demonstrated that derivatives of thiazole can inhibit the growth of various pathogens, indicating that this compound may also possess similar activity .

Hypoglycemic Effects

In rodent models of diabetes, related compounds have shown significant hypoglycemic activity. For instance, studies involving N-phenyl-(2-aminothiazol-4-yl)acetamides demonstrated a marked reduction in blood glucose levels, suggesting that this compound could exhibit similar effects due to its structural analogies .

Antimicrobial Efficacy

Several studies have evaluated the antimicrobial properties of thiazole derivatives against various bacterial strains. For example, compounds with similar structures have shown inhibition zones ranging from 9 to 20 mm against common pathogens, indicating their potential as antimicrobial agents .

Case Study 1: Antidiabetic Activity

A study evaluated the effects of thiazole derivatives on glucose metabolism in diabetic rats. The findings indicated that administration of these compounds led to significant decreases in blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues.

Case Study 2: Antimicrobial Testing

In another study, a series of thiazole-containing compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives exhibited substantial antibacterial activity, supporting the hypothesis that this compound may also be effective against similar strains.

Q & A

Q. What are the critical steps for synthesizing N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how do reaction conditions impact yield?

The synthesis involves three core steps:

Thiazole ring formation : Condensation of α-haloketones with thiourea derivatives under reflux (e.g., ethanol, 70–80°C) to generate the thiazole core .

Ureido group introduction : Reaction of the thiazole-4-acetic acid intermediate with 2-methoxyphenyl isocyanate in anhydrous DMF at 0–5°C to avoid side reactions .

N,N-diethylacetamide formation : Acylation using diethylamine and chloroacetyl chloride in THF with triethylamine as a base (yield: 60–75% after purification via column chromatography) .

Key variables : Solvent polarity, temperature control during ureido coupling, and stoichiometric ratios (e.g., excess isocyanate improves urea linkage efficiency) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 2-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 1.1–1.3 ppm (diethyl CH₃) confirm substituents .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~160 ppm (urea carbonyl) validate backbone structure .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (C₁₉H₂₅N₄O₃S: ~413.16 g/mol) with <2 ppm error .

- HPLC : Purity >95% using a C18 column (ACN/water gradient, 1.0 mL/min) .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Discrepancies in IC₅₀ values (e.g., COX-1 vs. COX-2 inhibition) may arise from:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris-HCl) affects urea group protonation and target binding .

- Impurity interference : Trace solvents (e.g., DMF residues) can artificially suppress activity; repurify via preparative HPLC .

- Structural analogs : Compare with N-(2-methoxyphenethyl) derivatives (IC₅₀ COX-1: 0.8 μM vs. 2.1 μM for diethyl variant) to identify substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as a sodium salt of the acetic acid intermediate .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .

- Bioavailability testing : Conduct parallel artificial membrane permeability assays (PAMPA) and plasma protein binding studies (PPB >90% common for acetamides) .

Q. How do computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : The urea group forms H-bonds with COX-1 Arg120, while the thiazole ring engages in hydrophobic interactions with Leu123 .

- MD simulations (GROMACS) : Diethyl groups increase conformational flexibility, potentially reducing selectivity compared to rigid analogs .

- QSAR models : Electron-donating groups (e.g., methoxy) on the phenyl ring correlate with enhanced anti-inflammatory activity (R² = 0.89) .

Methodological Tables

Q. Table 1: Synthetic Route Optimization

| Step | Variable Tested | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|---|

| Ureido coupling | Solvent | Anhydrous DMF (0°C) | 75% → 88% | |

| Acylation | Base | Triethylamine (2 eq.) | 60% → 72% | |

| Purification | Chromatography | Gradient elution (Hexane:EtOAc) | Purity 90% → 98% |

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | Target (IC₅₀) | Selectivity (COX-1/COX-2) | Key Structural Difference |

|---|---|---|---|

| Diethyl variant | COX-1: 2.1 μM | 1.5-fold | N,N-diethyl group |

| Phenethyl variant | COX-1: 0.8 μM | 3.2-fold | 2-Methoxyphenethyl chain |

| Chlorophenyl analog | COX-1: 5.3 μM | 0.7-fold | 3-Chloro substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.